Phox-I1 vs. GSK2795039: Distinct Mechanisms of NOX2 Inhibition (Binding Affinity Comparison)
Phox-I1 binds directly to the p67phox subunit at the Rac1 interactive site with a Ki of 100 nM, disrupting the p67phox-Rac1 protein-protein interaction essential for NOX2 activation . In contrast, GSK2795039 acts as an NADPH-competitive inhibitor of NOX2 with an IC50 of 0.269 µM, targeting the catalytic domain rather than the upstream assembly step . While GSK2795039 demonstrates broader isoform selectivity (NOX1/3/4/5 IC50 >1,000 µM) [1], Phox-I1's upstream mechanism offers a distinct pharmacological profile for interrogating Rac1-dependent NOX2 activation pathways.
| Evidence Dimension | Binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | Ki = 100 nM (p67phox binding) |
| Comparator Or Baseline | GSK2795039: IC50 = 0.269 µM (NOX2 enzymatic inhibition) |
| Quantified Difference | Phox-I1 binds p67phox with ~2.7-fold lower Ki (100 nM) vs. GSK2795039 NOX2 IC50 (0.269 µM). Mechanism differs: Phox-I1 targets protein-protein interaction; GSK2795039 inhibits catalytic site via NADPH competition. |
| Conditions | Phox-I1: p67phox binding assay (microscale thermophoresis); GSK2795039: NOX2 enzymatic assay (NADPH depletion measurement) |
Why This Matters
Mechanistic divergence enables researchers to dissect distinct nodes in the NOX2 activation cascade—upstream Rac1-p67phox assembly (Phox-I1) versus catalytic site inhibition (GSK2795039)—critical for pathway validation and orthogonal target engagement studies.
- [1] Bertin Bioreagent. GSK2795039 product page. CAT N°: 33777. View Source
